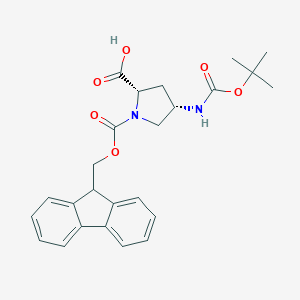
Boc-(2S,4S)-4-Amino-1-Fmoc-Pyrrolidin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is a compound that combines two protective groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), with a pyrrolidine ring. This compound is primarily used in peptide synthesis and organic chemistry due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of bioactive peptides and other pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid typically involves the protection of the amino and carboxyl groups on the pyrrolidine ringThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Basic Conditions: Piperidine is used to remove the Fmoc group.
Coupling Reagents: DIC and DMAP are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Wirkmechanismus
The mechanism of action of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Fmoc group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-(2S,4R)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid: Similar in structure but with a different stereochemistry at the 4-position.
Boc-(2S,4S)-4-hydroxy-1-Fmoc-pyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of an amino group at the 4-position.
Uniqueness
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both Boc and Fmoc protective groups. This combination allows for precise control over peptide synthesis, making it a valuable tool in organic chemistry and biochemistry .
Eigenschaften
CAS-Nummer |
221352-74-5 |
|---|---|
Molekularformel |
C25H28N2O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(2S,4S)-4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)25(21(28)29)12-15(26)13-27(25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14,26H2,1-3H3,(H,28,29)/t15-,25-/m0/s1 |
InChI-Schlüssel |
YWMKHWXTKOFDEW-MQNRADLISA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@]1(C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Synonyme |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















